Maleimide-DOTA-GA

Descripción general

Descripción

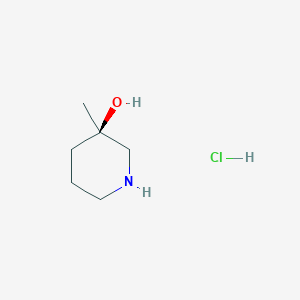

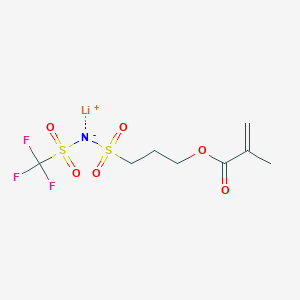

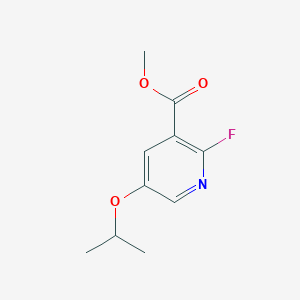

Maleimide-DOTA-GA is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a macrocyclic chelator, which forms stable complex with metals .

Synthesis Analysis

The synthesis of this compound involves several steps. A readily and rapidly accessible triazine dendrimer was manipulated in four steps with 23% overall yield to give a construct displaying four maleimide groups and DOTA . The maleimide groups of the dendrimer are sensitive to hydrolysis under basic conditions . The addition of up to four molecules of water can be observed via mass spectrometry and HPLC .Molecular Structure Analysis

The chemical formula of this compound is C25H38N6O11 . The molecular weight is 598.60 . The maleimide groups of the dendrimer are sensitive to hydrolysis under basic conditions .Chemical Reactions Analysis

The reaction between a thiol and a maleimide to generate a thiosuccinimide product is currently one of the most popular methods for site-selective modification of cysteine residues in bioconjugation technology . The thiol-maleimide reaction is a type of click chemistry reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its white color and powder form . The maleimide groups of the dendrimer are sensitive to hydrolysis under basic conditions .Aplicaciones Científicas De Investigación

Synthesis for Site-Specific Labelling : Maleimide-DOTA-GA derivatives are synthesized for "site-specific labelling" with Gallium, where maleimide reacts readily with thiols. This approach allows selective and specific reactions with biomolecules, demonstrating the potential for targeted radiolabeling in medical applications (Nagel et al., 2010), (Schlesinger et al., 2010).

Blood Pool and Lymph PET Imaging : A novel 68Ga-labeled tracer based on maleimide-monoamide-DOTA demonstrates efficient binding to albumin in vivo and is potential for PET imaging of blood pool and lymphatic systems. Its high stability and selective binding properties make it suitable for detecting bleeding and vascular permeability alteration diseases (Feng et al., 2022).

Radiometal Chelate Conjugation to Antibodies : Maleimidocysteineamido-DOTA derivatives have been synthesized for conjugation to monoclonal antibodies. This application suggests a role in improving the targeting of radiometal-based therapies and diagnostics in cancer treatment (Lewis & Shively, 1998).

Advanced Drug Delivery : Maleimide-modified pH-sensitive liposomes have shown improved drug delivery efficiency both in vitro and in vivo, without increasing cytotoxicity. This application points towards the potential use of maleimide in creating more effective drug delivery systems (Li & Takeoka, 2013).

MMP Activity Imaging with Affibody Molecules : The use of maleimido derivatives of DOTA in conjunction with radionuclides like 68Ga and 111In has been explored for imaging cancer-associated molecular abnormalities, particularly for HER2 imaging in tumors (Altai et al., 2013).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Maleimide-DOTA-GA is a macrocyclic chelator that forms stable complexes with metals . It specifically reacts with free sulfhydryl groups, such as those found in cysteine residues . This makes it an effective tool for site-specific labeling of biomolecules, particularly those containing free sulfhydryl groups .

Mode of Action

The primary interaction of this compound is with free sulfhydryl groups, typically found in cysteine residues of proteins . The maleimide group in the compound forms a covalent bond with the sulfhydryl group, resulting in a stable adduct . This reaction is highly selective and occurs under mild conditions, which helps to preserve the bioactivity of the target molecule .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the biomolecule it is bound to. As a chelator, it can form complexes with various metal ions, which can then be used for radiolabeling of biomolecules . This allows for the tracking of these molecules in biological systems, providing valuable information about their distribution and function .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the biomolecule it is bound to. As a radiolabeled compound, it can be tracked in vivo, providing information about its distribution, metabolism, and excretion . The compound has been shown to have good stability and a long half-life in blood, making it suitable for blood pool PET imaging .

Result of Action

The primary result of this compound action is the formation of a stable, radiolabeled complex with a target biomolecule . This allows for the in vivo tracking of the biomolecule, providing valuable information about its distribution and function. For example, it has been used to successfully detect transient micro-bleeding in a rat model .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the maleimide-thiol reaction . Furthermore, the presence of other biomolecules with free sulfhydryl groups can potentially compete with the target molecule for binding with this compound .

Propiedades

IUPAC Name |

5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N6O11/c32-19(26-5-6-31-20(33)3-4-21(31)34)2-1-18(25(41)42)30-13-11-28(16-23(37)38)9-7-27(15-22(35)36)8-10-29(12-14-30)17-24(39)40/h3-4,18H,1-2,5-17H2,(H,26,32)(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHFVHQBEMKKMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N6O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)

![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)

![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)